2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This compound interacts with the COX enzyme, inhibiting its activity . The compound is positioned in the COX-2 active site, forming hydrogen bonds with the active site . This interaction results in the inhibition of the COX enzyme, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade, a biochemical pathway that leads to the production of prostanoids, including prostaglandins . These prostanoids play a role in many inflammatory processes . Therefore, the action of this compound can help reduce inflammation, pain, and fever caused by prostaglandins .
Result of Action
The result of the action of this compound is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of the COX enzyme, which reduces the production of inflammatory mediators .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase-2 (COX-2) enzyme . The compound interacts with the COX-2 enzyme by binding to its active site, thereby inhibiting its activity. This interaction is crucial as COX-2 is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The inhibition of COX-2 by this compound can potentially reduce inflammation and pain, making it a candidate for anti-inflammatory drug development.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of COX-2 leads to a decrease in the production of prostaglandins, which in turn affects the signaling pathways involved in inflammation and pain . Additionally, the compound may impact gene expression by modulating the activity of transcription factors that are regulated by prostaglandins. This modulation can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the COX-2 enzyme. The compound binds to the active site of COX-2, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex This binding prevents the enzyme from converting arachidonic acid to prostaglandins, thereby inhibiting its activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, the compound may cause toxicity and other adverse effects, such as gastrointestinal ulcers, which are common side effects of COX-2 inhibitors . The threshold for these effects varies depending on the animal model and the specific experimental conditions.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound is metabolized by liver enzymes, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be inactive. The metabolic flux and levels of metabolites can influence the overall pharmacological effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound is absorbed into cells and distributed to various tissues, where it exerts its effects . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall pharmacological effects.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-7-8-18-13(9-10)17-14(15(18)16)11-3-5-12(19-2)6-4-11/h3-9H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXQEGGSXWDIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670522 | |
Record name | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-46-6 | |
Record name | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89185-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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